molecular formula C8H9ClF2N2 B3346796 4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine CAS No. 124420-41-3

4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine

Cat. No. B3346796
CAS RN: 124420-41-3
M. Wt: 206.62 g/mol
InChI Key: GRTXNWWGJIJWGV-UHFFFAOYSA-N
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Description

“4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine” is a chemical compound that belongs to the class of organic compounds known as pyridazines and derivatives. Pyridazines are compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine” would likely include a pyridazine ring substituted with a 1-chloro-2-methylpropan-2-yl group at the 4-position and fluorine atoms at the 3 and 6 positions .

properties

IUPAC Name

4-(1-chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTXNWWGJIJWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NN=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154339
Record name 4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124420-41-3
Record name 4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Reactant of Route 2
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4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Reactant of Route 3
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4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Reactant of Route 4
4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Reactant of Route 5
4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine
Reactant of Route 6
4-(1-Chloro-2-methylpropan-2-yl)-3,6-difluoropyridazine

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